2,5-Dimethoxyphenethylamine hydrochloride

Catalog No.
S1530917
CAS No.
3166-74-3
M.F
C10H16ClNO2
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethoxyphenethylamine hydrochloride

CAS Number

3166-74-3

Product Name

2,5-Dimethoxyphenethylamine hydrochloride

IUPAC Name

2-(2,5-dimethoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C10H16ClNO2

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H

InChI Key

PJMQBIMLDBAWRK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)CCN.Cl

Synonyms

2,5-Dimethoxybenzeneethanamine Hydrochloride; 2-(2,5-Dimethoxyphenyl)ethanamine Hydrochloride; 2-(2-Aminoethyl)-1,4-dimethoxybenzene Hydrochloride; 2-Aminoethyl-2,5-dimethoxybenzene Hydrochloride; 2C-H (Hydrochloride);

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN.Cl

2,5-Dimethoxyphenethylamine hydrochloride, with the molecular formula C₁₀H₁₅ClN₂O₂ and a molecular weight of approximately 217.69 g/mol, is a derivative of phenethylamine. It is characterized by two methoxy groups attached to the aromatic ring at the 2 and 5 positions. This compound is often referenced in studies related to psychoactive substances and is known for its role as a precursor in the synthesis of other compounds within the 2C family, such as 2C-B and 2C-I .

Unlike many other 2C compounds that act primarily on serotonin receptors, 2C-H has a weaker effect. Studies suggest it has low affinity for the 5-HT2C serotonin receptor, activating it at only about 20% the level of serotonin itself []. The mechanism of action for its psychoactive effects remains unclear and requires further investigation.

Typical of substituted phenethylamines. It can undergo:

  • Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Reduction: The compound may be reduced to yield secondary amines or other derivatives.
  • Aromatic substitutions: The methoxy groups can be substituted under specific conditions to yield different phenethylamine derivatives.

These reactions are significant for synthesizing related compounds and exploring their properties .

The synthesis of 2,5-dimethoxyphenethylamine hydrochloride typically involves:

  • Starting Materials: The synthesis often begins with readily available precursors such as methoxybenzaldehyde.
  • Reduction: The aldehyde can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Formation of Hydrochloride Salt: The free base form of the amine can be converted into its hydrochloride salt by reacting it with hydrochloric acid.

This method allows for the production of high-purity samples suitable for research purposes .

2,5-Dimethoxyphenethylamine hydrochloride has several potential applications:

  • Research: It serves as a reference standard in analytical chemistry and toxicology studies.
  • Precursor in Synthesis: It is used in synthesizing other psychoactive compounds within the 2C family.
  • Pharmacological Studies: Its interaction with serotonin receptors makes it a candidate for further pharmacological exploration .

Interaction studies have primarily focused on the receptor binding affinities of 2,5-dimethoxyphenethylamine hydrochloride. Notably:

  • It has shown competitive antagonist activity at serotonin receptors.
  • Binding affinity studies indicated interactions with adrenergic receptors as well, suggesting a multifaceted mechanism of action .

These interactions highlight its potential as a research tool in understanding receptor dynamics and drug development.

Several compounds share structural or functional similarities with 2,5-dimethoxyphenethylamine hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2C-B (4-bromo-2,5-dimethoxyphenethylamine)Bromine substitution on the aromatic ringKnown for strong psychoactive effects
2C-I (4-iodo-2,5-dimethoxyphenethylamine)Iodine substitutionExhibits unique hallucinogenic properties
Mescaline (3,4,5-trimethoxyphenethylamine)Three methoxy groupsNaturally occurring psychedelic

While all these compounds belong to the same class of substituted phenethylamines, 2,5-dimethoxyphenethylamine hydrochloride is distinguished by its specific methoxy substitutions and lack of extensive psychoactive effects documented in human studies .

Appearance

Assay:≥98%A crystalline solid

UNII

P2Y262S9PP

Other CAS

3166-74-3

Wikipedia

2,5-dimethoxyphenethylamine hydrochloride

Dates

Modify: 2023-08-15

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